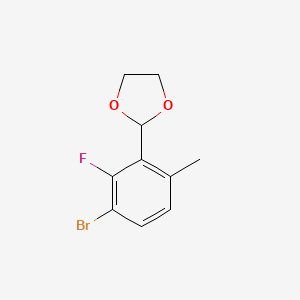

2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC20537820

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrFO2 |

|---|---|

| Molecular Weight | 261.09 g/mol |

| IUPAC Name | 2-(3-bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C10H10BrFO2/c1-6-2-3-7(11)9(12)8(6)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |

| Standard InChI Key | ADOXGTYRTWAOKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)F)C2OCCO2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted with bromine at the 3-position, fluorine at the 2-position, and a methyl group at the 6-position. The dioxolane ring (1,3-dioxolane) is attached to the phenyl group via a carbon-oxygen bond, forming a cyclic ketal structure. This arrangement is confirmed by its IUPAC name, 2-(3-bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane , and its canonical SMILES representation: \text{CC1=C(C(=C(C=C1)Br)F)C2OCCO2.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 261.09 g/mol | |

| CAS Number | 2635937-52-7 | |

| SMILES | CC1=C(C(=C(C=C1)Br)F)C2OCCO2 | |

| InChI Key | ADOXGTYRTWAOKX-UHFFFAOYSA-N |

Spectroscopic and Stereochemical Data

The Standard InChI string (\text{InChI=1S/C}_{10}\text{H}_{10}\text{BrFO}_2/\text{c1-6-2-3-7(11)9(12)8(6)10-13-4-5-14-10/\text{h2-3,10H,4-5H2,1H3}) provides insights into its stereochemistry and bonding. The dioxolane ring adopts a chair-like conformation, minimizing steric strain, while the halogen atoms influence electron distribution in the aromatic system.

Synthesis and Reaction Pathways

Ketalization of Bromofluorophenols

A plausible route involves reacting 3-bromo-2-fluoro-6-methylphenol with ethylene glycol under acidic conditions. This method, demonstrated for related dioxolanes , forms the cyclic ketal via dehydration. The reaction typically employs toluene or ethanol as solvents , with yields exceeding 70% under optimized conditions .

Purification and Characterization

Post-synthesis purification via column chromatography or recrystallization ensures a purity of ≥97% . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity.

Physicochemical Properties

Solubility and Reactivity

Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The electron-withdrawing effects of bromine and fluorine increase the acidity of adjacent protons, facilitating deprotonation under basic conditions .

Applications in Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume